- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066
Cas no 95-41-0 (dihydroisojasmone)
dihydroisojasmone Chemical and Physical Properties
Names and Identifiers
-
- dihydroisojasmone
- Dihydro-iso-Jasmone
- 2-hexylcyclopent-2-en-1-one
- ISOJASMONE
- 2-Cyclopenten-1-one,2-hexyl
- 2-Hexyl-2-cyclopenten-1-one
- 2-Hexyl-2-cyclopentenone
- 2-hexylcyclopent-2-enone
- 2-n-Hexyl-2-cyclopenten-1-one
- 2-n-hexyl-2-cyclopentenone
- EINECS 202-417-5
- isojasmone B11
- 2-Hexyl-2-cyclopenten-1-one (ACI)
- 2-Hexyl-1-cyclopenten-3-one
- 2-Hexyl-2-cyclopenten-1-on
- Isojasmol
- NSC 78462
-
- Inchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
- InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
- SMILES: O=C1CCC=C1CCCCCC
Computed Properties
- Exact Mass: 166.13600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 3.5
Experimental Properties
- Density: 0.8997 (rough estimate)
- Boiling Point: 254.5°C (rough estimate)
- Refractive Index: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
dihydroisojasmone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
dihydroisojasmone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |
2-hexylcyclopent-2-en-1-one |
95-41-0 | 99% | 25ml |
¥612.00 | 2022-01-12 |
dihydroisojasmone Production Method
Production Method 1
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
Production Method 2
- Syntheses of 2-cycloalken-1-ones, Synthesis, 1990, (8), 677-8
Production Method 3
Production Method 4
- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202
Production Method 5
- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9
Production Method 6
- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8
Production Method 7
- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6
Production Method 8
- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484
Production Method 9
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207
Production Method 10
- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2
Production Method 11
- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7
Production Method 12
1.2 Reagents: Ammonium chloride Solvents: Water
- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8
Production Method 13
- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),
Production Method 14
- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14
Production Method 15
- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6
Production Method 16
- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8
Production Method 17
- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8
Production Method 18
- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504
Production Method 19
- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32
Production Method 20
- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6
Production Method 21
- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13
dihydroisojasmone Raw materials
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 2-(Dimethylvinylsilyl)pyridine
- 4-Oxoundecanal
- 2-Hexylidenecyclopentanone
- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-
- 1-(2-Chlorocyclopropyl)-1-octanone
- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-
- Cyclopentanone, 2-chloro-2-hexyl-
- 2-Iodocyclopent-2-enone
dihydroisojasmone Preparation Products
dihydroisojasmone Suppliers
dihydroisojasmone Related Literature
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on dihydroisojasmone
Dihydroisojasmone: A Comprehensive Overview
Dihydroisojasmone, also known as dihydroisojasmon or ISOJAS, is a naturally occurring compound with the CAS number 95-41-0. This compound belongs to the class of terpenoids, specifically a sesquiterpene, and is widely recognized for its unique fragrance and versatile applications in various industries. Dihydroisojasmone is commonly found in plants such as jasmine and has been extensively studied for its biological and chemical properties.
Recent studies have highlighted the potential of dihydroisojasmone in the field of aromatherapy and cosmetics. Researchers have explored its ability to enhance mood and reduce stress, making it a valuable ingredient in perfumes and skincare products. The compound's fragrance profile, characterized by its sweet floral notes, has also been leveraged in the development of eco-friendly fragrances, aligning with the growing demand for sustainable products.
In addition to its aromatic properties, dihydroisojasmone has shown promising results in pharmacological studies. Scientists have investigated its potential as an anti-inflammatory agent, demonstrating its ability to inhibit certain enzymes associated with inflammation. This research opens new avenues for its application in pharmaceuticals, particularly in the development of natural remedies for inflammatory conditions.
The chemical structure of dihydroisojasmone plays a crucial role in its functionality. Its molecular formula, C15H24O, indicates a complex arrangement of carbon, hydrogen, and oxygen atoms. This structure contributes to its stability and bioavailability, making it suitable for both topical and inhalation applications. Recent advancements in synthetic chemistry have also enabled the production of dihydroisojasmone through efficient methods, ensuring a consistent supply for industrial use.
From an environmental perspective, dihydroisojasmone has been studied for its role in plant communication. Research suggests that it acts as a signaling molecule, influencing plant growth and resistance to pests. This discovery has implications for agriculture, where it could be used as a natural pesticide or growth enhancer, reducing reliance on synthetic chemicals.
In conclusion, dihydroisojasmone is a multifaceted compound with applications spanning fragrance production, pharmacology, and agriculture. Its natural origin and diverse properties make it a subject of ongoing research interest. As advancements in technology continue to uncover new uses for this compound, dihydroisojasmone is poised to play an even more significant role in various industries.
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